molecular formula C12H15BF2O2 B1356980 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 408492-25-1

2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1356980
M. Wt: 240.06 g/mol
InChI Key: WNHQMCOFRAYOJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-difluorophenylacetic acid with boron trifluoride diethyl etherate or other boron sources. The resulting boronic acid undergoes further reactions to form the desired compound .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two fluorine atoms and a phenyl ring. The tetramethyl substitution on the boron atom enhances its stability and reactivity .


Chemical Reactions Analysis

This compound can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules. It serves as a versatile building block in organic synthesis .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 126-128°C .

Scientific Research Applications

Synthesis of Boron-Containing Stilbene Derivatives

A study by Das et al. (2015) describes the synthesis of novel boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives were synthesized with high yields and used to create boron-capped polyenes, potentially applicable in LCD technology and as therapeutic agents for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Application in Polymerization Processes

Yokozawa et al. (2011) investigated the use of this compound in the polymerization of poly(3-hexylthiophene), demonstrating its effectiveness in producing polymers with narrow molecular weight distributions and high regioregularity, significant for materials science applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Synthesis of Modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

Spencer et al. (2002) synthesized derivatives of 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with mercapto- and piperazino groups. These compounds were explored for their inhibitory activity against serine proteases, indicating potential pharmaceutical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Development of Propargylation Reagents

Fandrick et al. (2012) discussed a scalable process for preparing 2-(3-trimethylsilyl-2-propynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its use as a general propargylation reagent in various chemical syntheses (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

Synthesis of Lipogenic Inhibitors

Das et al. (2011) synthesized a library of boron-containing stilbene derivatives using 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds exhibited lipogenesis inhibitory effects and potential as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Structural Versatility in Crystal Formation

Batsanov et al. (2012) investigated polymorphs of compounds derived from 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing insights into their structural versatility and potential applications in materials science (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).

Safety And Hazards

It is essential to handle this compound with care due to its potential irritant properties .

Future Directions

: 2,5-Difluorophenylacetic acid - Sigma-Aldrich : 2,5-Difluorophenylboronic acid - Sigma-Aldrich

properties

IUPAC Name

2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHQMCOFRAYOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581481
Record name 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

408492-25-1
Record name 2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Murata, Y Ueda, M Hyogo, Y Kohari… - Journal of Chemical …, 2016 - journals.sagepub.com
A ruthenium complex prepared in situ from [RuCl 2 (p-cymene)] 2 and Tp Me 2 K [Tp Me 2 = hydrotris(3,5-dimethylpyrazolyl)borate] is efficient for aromatic C–H borylation with …
Number of citations: 2 journals.sagepub.com
Y Tian - 2021 - opus.bibliothek.uni-wuerzburg.de
Organoboron compounds are important building blocks in organic synthesis, materials science, and drug discovery. The development of practical and convenient ways to synthesize …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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